B1577288 Defensin

Defensin

Cat. No.: B1577288
Attention: For research use only. Not for human or veterinary use.
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Description

Defensins are a family of cationic, cysteine-rich host defense peptides (typically 2-5 kDa) that serve as a crucial component of the innate immune system across plants, insects, and mammals . These peptides are characterized by a stable β-sheet core structure stabilized by three conserved intramolecular disulfide bonds . In mammals, defensins are categorized into α, β, and θ subfamilies based on their disulfide bond connectivity and tissue distribution; humans produce only α- and β-defensins . Key sources include human neutrophil peptides (HNPs 1-4) in leukocytes, enteric defensins (HD5 and HD6) in Paneth cells, and human β-defensins (HBDs 1-4) expressed in various epithelial tissues . Defensins exhibit broad-spectrum, direct antimicrobial activity against bacteria, viruses, and fungi . Their primary antibacterial mechanism involves electrostatic interaction with negatively charged microbial membranes, leading to membrane permeabilization and cell death . Specific defensins also target lipid II to inhibit bacterial cell wall synthesis . Antiviral actions include direct virion inactivation, blocking viral entry by binding to host cell receptors (e.g., HIV gp120), and inhibiting intracellular viral replication . Beyond direct microbial killing, defensins function as multifunctional immunomodulators. They act as chemotactic factors for immune cells, influence cytokine production, bridge innate and adaptive immunity, and play roles in wound healing, cell proliferation, and maintaining gut microbiota homeostasis . This product is essential for researching infectious diseases, inflammatory conditions (like inflammatory bowel disease and periodontitis), cancer biology where defensins can have dual roles in tumor suppression and promotion, and the development of novel anti-infective therapies that may circumvent pathogen resistance . Their unique mechanism of targeting specific membrane lipids makes them attractive candidates for new therapeutic strategies . This reagent is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

VNHSACAAHCILRGKTGGRCNSNAVCVCR

Origin of Product

United States

Scientific Research Applications

Antiviral Applications

Defensins have garnered attention for their ability to combat viral infections. They exhibit direct antiviral properties against a range of viruses, including HIV, influenza, and respiratory syncytial virus (RSV).

  • Mechanisms of Action : Defensins can inhibit viral replication at multiple stages. For instance, they can block viral entry by preventing the fusion of viral envelopes with host cell membranes. Specific defensins like human neutrophil peptide 1 (HNP1) have been shown to interfere with HIV-1 entry by downregulating CD4 and coreceptor CXCR4 expression on host cells .
  • Research Findings : Studies indicate that defensins can enhance or inhibit viral infections depending on the context. While they are known to suppress infections from enveloped viruses like HSV-2 and influenza, some studies suggest that defensins may inadvertently promote infections in certain scenarios, such as with specific adenoviruses .

Diagnostic Applications

Defensins have emerged as valuable biomarkers in clinical diagnostics, particularly in identifying infections.

  • Alpha Defensin-1 (AD-1) : This peptide has shown exceptional sensitivity and specificity in diagnosing periprosthetic joint infections (PJI). In a multicenter study, AD-1 outperformed traditional microbial cultures with a sensitivity of 97% and specificity of 100%, making it a promising tool for rapid diagnosis in surgical settings .

Therapeutic Potential

The therapeutic applications of defensins extend beyond antimicrobial activity to include roles in inflammation and cancer treatment.

  • Inflammatory Diseases : Defensins contribute to the regulation of inflammation and immune responses. They are involved in promoting chemotaxis of immune cells and enhancing adaptive immunity, which can be beneficial in treating inflammatory bowel disease and chronic lung diseases .
  • Cancer : Recent studies have explored the dual roles of defensins in cancer—both promoting and inhibiting tumor growth depending on the context. Their ability to modulate immune responses presents opportunities for developing novel cancer therapies that leverage their immunomodulatory properties .

Table 1: Summary of this compound Applications

Application AreaSpecific Use CasesKey Findings
AntiviralHIV, Influenza, RSVInhibition of viral entry; complex interactions
DiagnosticsPeriprosthetic Joint InfectionAD-1 shows high sensitivity/specificity
TherapeuticsInflammatory DiseasesModulation of immune response
CancerTumor growth regulationDual roles as tumor promoter/suppressor

Comparison with Similar Compounds

Structural and Functional Differences

Feature α-Defensins β-Defensins
Disulfide Bonds Cys¹–Cys⁶, Cys²–Cys⁴, Cys³–Cys⁵ Cys¹–Cys⁵, Cys²–Cys⁴, Cys³–Cys⁶
Secondary Structure Three β-strands + one α-helix Three β-strands, no α-helix
Primary Sources Neutrophils, Paneth cells Epithelial cells, mucosal surfaces
Key Functions Direct microbicidal activity, immune cell recruitment Antimicrobial, chemotactic for T cells
Example Peptides HNP-1 (human), RMAD-1 (rhesus macaque) hBD-2 (human), Lhβ-defensin (mullet)

Key Findings :

  • α-Defensins (e.g., RMAD-1) show potent bactericidal activity against Staphylococcus aureus and Listeria monocytogenes at 2–5 µM but only bacteriostatic effects on Escherichia coli .
  • β-Defensins like hBD-2 exhibit stronger chemotactic activity, recruiting immune cells at concentrations as low as 100 nM .

Cross-Species Comparison of Defensins

Human vs. Nonhuman Primate α-Defensins

Feature Human HNP-1 Rhesus Macaque RMAD-1
Sequence Identity 100% 94% (prepropeptide)
Posttranslational Processing Single cleavage site Alternate arginine trimming at N-terminus
Antimicrobial Spectrum Gram-positive bacteria, fungi Gram-positive bacteria, Cryptococcus neoformans

Implications : RMAD-1 and HNP-1 share nearly identical tertiary structures, suggesting conserved host-defense roles in primates .

Human vs. Teleost β-Defensins

Feature Human hBD-2 Soiny Mullet Lhβ-defensin
Disulfide Bond Pattern Cys¹–Cys⁵, Cys²–Cys⁴, Cys³–Cys⁶ Identical to hBD-2
Structural Stability Ramachandran plot: 97% favored regions 94% favored regions
Expression Sites Respiratory epithelium Gill and intestinal mucosa

Key Insight : Despite evolutionary divergence, both peptides retain conserved β-defensin motifs, underscoring their functional importance .

Defensins vs. Other Antimicrobial Peptides

While defensins are a major AMP family, they differ from other classes like cathelicidins and histatins :

Feature Defensins Cathelicidins
Structural Motif β-sheet, disulfide bonds Linear, helical upon lipid interaction
Mechanism Membrane disruption, pore formation Membrane permeabilization, immunomodulation
Gene Organization Clustered in syntenic regions (e.g., human chromosome 8p23) Single-copy gene (e.g., LL-37 in humans)

Functional Overlap : Both defensins and cathelicidins synergize to enhance bacterial killing in neutrophil extracellular traps (NETs) .

Preparation Methods

Recombinant Expression of Defensin

Recombinant DNA technology is the predominant method for producing defensins, allowing for high yield and functional peptides.

1.1 Cloning and Expression Vectors

  • This compound genes, including alpha- and beta-defensins, are cloned into bacterial expression vectors such as pET-28a or pET32a, often using restriction enzyme sites (e.g., EcoRI and SalI or EcoRI and NotI) for directional insertion.
  • The constructs may include fusion tags (e.g., 6xHis, GST) to facilitate purification. For example, the GST tag is used in Scots pine this compound 1 expression but requires removal to restore biological activity.

1.2 Host Systems

  • Escherichia coli strains such as BL21 (DE3), BL21 RIS, or Rosetta (DE3) are commonly used hosts due to their rapid growth and well-characterized genetics.
  • Induction is typically done using isopropyl β-D-1-thiogalactopyranoside (IPTG) at concentrations around 0.5–1 mM, with induction times ranging from 3 to 6 hours depending on the protein and host strain.

1.3 Expression Conditions

  • Cells are grown in nutrient-rich media, and expression is induced during exponential growth phase.
  • Optimal temperature for expression varies; for instance, 28°C was used to maximize yield of DEFB118 this compound with 4 hours induction.

1.4 Purification

  • After harvesting, bacterial cells are lysed in denaturing agents such as 6 M guanidine hydrochloride under non-reducing conditions to solubilize defensins.
  • Affinity chromatography using nickel-nitrilotriacetic acid (Ni-NTA) columns exploits the His-tag for purification.
  • Further purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), often using C18 columns to separate the mature peptide from fusion tags and contaminants.

1.5 Post-Purification Processing

  • Fusion tags like GST are removed enzymatically (e.g., Factor Xa cleavage) to yield active this compound peptides.
  • For alpha-defensins, a methionine residue is introduced at the N-terminus to provide a cyanogen bromide (CNBr) cleavage site, allowing removal of fusion partners and yielding native peptides.
  • Oxidation to form disulfide bonds is performed by stirring purified peptides at neutral to slightly basic pH (7.8–8.0) in the presence of mild oxidizing conditions, crucial for correct folding and activity.

Chemical Synthesis of this compound

Chemical synthesis is an alternative method, especially for θ-defensins and peptides difficult to express recombinantly.

2.1 Solid-Phase Peptide Synthesis (SPPS)

  • Automated SPPS using HATU activation is employed to assemble peptides on resin supports.
  • After synthesis, peptides are cleaved from resin with reagent K and purified by preparative RP-HPLC.

2.2 Folding and Oxidation

  • Crude peptides are reduced with dithiothreitol (DTT) in denaturing buffer to break incorrect disulfide bonds.
  • Oxidative folding is performed by adjusting pH and stirring in open containers to allow formation of native disulfide bridges.

2.3 Characterization

  • Mass spectrometry (MALDI-TOF) confirms molecular weight and purity.
  • Analytical RP-HPLC and acid-urea polyacrylamide gel electrophoresis assess homogeneity.

Comparative Table of this compound Preparation Methods

Aspect Recombinant Expression Chemical Synthesis
Starting Material Cloned this compound gene Amino acid building blocks
Host System E. coli strains (BL21, Rosetta) Automated peptide synthesizer
Fusion Tags 6xHis, GST (removed post-purification) Not applicable
Induction IPTG (0.5–1 mM), 3–6 h Not applicable
Purification Affinity chromatography (Ni-NTA), RP-HPLC RP-HPLC
Post-purification Processing CNBr cleavage, enzymatic tag removal, oxidative folding Reduction and oxidative folding
Yield High, scalable Moderate, limited by peptide length
Activity Biochemically equivalent to natural defensins Depends on folding efficiency
Typical Molecular Weight ~5.6 kDa (e.g., Scots pine this compound mature form) Variable, depends on peptide

Research Findings and Optimization Notes

  • Expression Efficiency: Induction time and temperature critically affect yield. For example, DEFB118 expression peaked at 4 hours induction at 28°C.
  • Fusion Tag Impact: GST fusion can inhibit biological activity; removal is necessary to restore antifungal function.
  • Folding and Disulfide Bonds: Correct disulfide bond formation is essential for this compound stability and function. Oxidative folding protocols under controlled pH and temperature are vital.
  • Purity and Verification: MALDI-TOF mass spectrometry and analytical RP-HPLC are standard for confirming peptide identity and purity.
  • Functional Equivalence: Recombinant defensins prepared via these methods show biochemical and functional equivalence to natural peptides, including antimicrobial activity.

Q & A

Q. How can low this compound concentrations in clinical samples be reliably detected?

  • Methodological Answer : Immunoprecipitation (IP) enriches defensins prior to LC-MS/MS. Signal amplification methods (e.g., ELISA with enzymatic reporters) enhance sensitivity. Spike-in synthetic peptides calibrate recovery rates .

Tables for Methodological Reference

Q. Table 1: Structural Analysis Techniques in this compound Research

MethodApplicationLimitationsReferences
X-ray crystallographyHigh-resolution static structuresRequires crystallization
NMR spectroscopyDynamic behavior in solutionLimited to small proteins (<30 kDa)
Cryo-EMLarge complexes (e.g., this compound-lipid)Lower resolution (~3–4 Å)

Q. Table 2: Data Analysis Frameworks

ApproachUse CaseTools/SoftwareConsiderations
Molecular DynamicsMembrane interaction dynamicsGROMACS, AMBERForce field accuracy
Meta-analysisResolving expression contradictionsRevMan, STATAHeterogeneity assessment

Key Considerations for Rigor

  • Experimental Design : Ensure defensibility by pre-registering hypotheses (e.g., Open Science Framework) and using blinding in phenotypic assays .
  • Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data via repositories like PRIDE or GenBank .

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